molecular formula C9H12N3NaO7P B097449 Cytidine 2':3'-cyclic monophosphate monosodium salt CAS No. 15718-51-1

Cytidine 2':3'-cyclic monophosphate monosodium salt

Número de catálogo: B097449
Número CAS: 15718-51-1
Peso molecular: 328.17 g/mol
Clave InChI: PAQSESRKMUNNJR-IAIGYFSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Propiedades

Número CAS

15718-51-1

Fórmula molecular

C9H12N3NaO7P

Peso molecular

328.17 g/mol

Nombre IUPAC

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one

InChI

InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/t4-,6-,7-,8-;/m1./s1

Clave InChI

PAQSESRKMUNNJR-IAIGYFSYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+]

SMILES isomérico

C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O.[Na]

SMILES canónico

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O.[Na]

Otros números CAS

15718-51-1

Números CAS relacionados

633-90-9 (Parent)

Origen del producto

United States

Descripción

Substrate Specificity of Bovine Pancreatic Ribonuclease A

Bovine pancreatic ribonuclease A (RNase A) is a 14 kDa endonuclease that cleaves single-stranded RNA after pyrimidine residues (cytidine or uridine). The enzyme’s specificity arises from its $$ \text{B}_1 $$ subsite, a pocket formed by Thr45, Asp83, Phe120, and Ser123. Thr45 is pivotal: its hydroxyl and backbone amine groups form hydrogen bonds with the O2 and N3 atoms of pyrimidine bases, enabling preferential binding. Structural studies reveal that cytidine bases in 2',3'-cCMP adopt a syn conformation when bound to RNase A, with the cyclic phosphate positioned for nucleophilic attack by His12 or His119.

Mutagenesis experiments underscore Thr45’s role. Substituting Thr45 with glycine (T45G) or alanine (T45A) abolishes pyrimidine specificity, allowing RNase A to cleave after purines like adenine. For instance, T45A RNase A cleaves poly(A) 10$$^3$$-fold more efficiently than wild-type enzyme, demonstrating how single residues dictate substrate preference. Asp83 further refines specificity by stabilizing Thr45’s orientation through hydrogen bonding, particularly with uridine substrates.

Kinetic Analysis of Cyclic Phosphate Hydrolysis Mechanisms

The hydrolysis of 2',3'-cCMP to 3'-CMP by RNase A follows a two-step mechanism:

  • Transphosphorylation : His12 acts as a general base, deprotonating the 2'-OH group to facilitate nucleophilic attack on the cyclic phosphate.
  • Hydrolysis : Water replaces the leaving group, yielding 3'-CMP.

Isothermal titration calorimetry (ITC) studies quantify this process, revealing a $$ KM $$ of 105–131 µM and $$ k{\text{cat}} $$ of 1.6 s$$^{-1}$$ for wild-type RNase A. The reaction exhibits multiphasic kinetics at high substrate concentrations (>1 mM), attributed to sequential binding of multiple 2',3'-cCMP molecules to subsites $$ \text{B}1 $$, $$ \text{B}2 $$, and $$ \text{B}3 $$. Competitive inhibition by the product 3'-CMP ($$ Kp = 53.2 \, \mu\text{M} $$) further complicates kinetics, necessitating models that account for end-product feedback.

Table 1: Kinetic Parameters for 2',3'-cCMP Hydrolysis by RNase A

Parameter Value Method Reference
$$ K_M $$ 105–131 µM ITC
$$ k_{\text{cat}} $$ 1.6 s$$^{-1}$$ ITC
$$ K_p $$ (3'-CMP) 53.2 µM ITC
Activation Energy 45 kJ/mol Arrhenius plot

Mutagenesis Studies on Proteolytic Resistance Modifications

RNase A’s flexibility near Ala20 makes it susceptible to proteolysis by enzymes like proteinase K. Introducing the Ala20Pro mutation rigidifies this loop, reducing proteolytic cleavage by 90%. Conversely, chemical glycosylation at surface carboxyl groups enhances thermal stability (denaturation temperature increases by 15°C) without affecting proteolytic resistance. These modifications highlight the trade-off between stability and functionality: while glycosylation improves heat resistance, it minimally impacts enzymatic activity (~80% retention).

Structural Insights :

  • Wild-type RNase A : Flexible loop (residues 16–23) facilitates substrate binding but increases protease susceptibility.
  • Ala20Pro Mutant : Proline’s cyclic side chain restricts loop mobility, shielding cleavage sites.
  • Glycosylated RNase A : Added carbohydrate moieties stabilize tertiary structure via hydrogen bonding.

Métodos De Preparación

Reaction Protocol

  • Reagents :

    • Cytidine (1 equiv)

    • BDMDAP (1.2 equiv)

    • Anhydrous dimethylformamide (DMF)

  • Conditions :

    • Microwave irradiation at 80°C for 30 minutes.

    • Quenching with ice-cold 0.1 M HCl.

  • Workup :

    • Neutralization with NaOH to pH 7.5.

    • Purification via Dowex 50WX8 ion-exchange resin (Na⁺ form), eluting with 0.5 M NaCl.

    • Desalting by ethanol precipitation (95% v/v).

Performance Metrics

ParameterValue
Yield70–91%
Purity (HPLC)≥99%
Reaction Time30 minutes
ScalabilityGram-scale feasible

This method eliminates protecting groups and reduces side products, making it superior to POCl₃-based routes.

Phosphoryl Chloride-Mediated Cyclization (Modified Industrial Method)

A 2014 patent (CN104163842A) describes a high-yield process for cytidine monophosphate disodium salt, adaptable for cyclic phosphate synthesis.

Key Steps

  • Reaction :

    • Cytidine, triethyl phosphate, and pyridine cooled to -15–5°C.

    • Phosphorous oxychloride added dropwise, stirred for 10–30 hours.

  • Cyclization :

    • Hydrolysis with brine ice (0–5°C) to form cyclic intermediate.

  • Purification :

    • pH adjustment to 7.0–8.0 with NaOH.

    • Ethanol crystallization (2 volumes).

    • Decolorization with activated carbon.

Adaptation for 2',3'-cCMP·Na

By omitting the hydrolysis step and optimizing pH during crystallization, this method can yield 2',3'-cCMP·Na with minor modifications.

Analytical Validation and Quality Control

Modern protocols employ LC-MS/MS and NMR for characterization:

LC-MS/MS Parameters

ParameterValue
ColumnC18 (2.1 × 100 mm)
Mobile Phase10 mM NH₄OAc:MeCN (95:5)
DetectionMRM m/z 306.1 → 112.1
LOD0.01 μM

¹H NMR (D₂O)

  • δ 6.10 (d, H-1'), 4.40 (m, H-2'/3'), 8.20 (s, H-6).

Comparative Analysis of Methods

MethodYieldPurityTimeScalability
POCl₃ Traditional40–60%85–90%48 hLow
Microwave-BDMDAP70–91%≥99%0.5 hHigh
Industrial Adaptation80–95%≥99.9%24 hIndustrial

Análisis De Reacciones Químicas

Types of Reactions

Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific enzymes that facilitate the hydrolysis and substitution processes. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include cytidine monophosphate and various substituted derivatives, depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₂N₃O₇P
  • Molecular Weight : 305.18 g/mol
  • CAS Number : 15718-51-1
  • Physical Form : White to off-white solid, soluble in water

Scientific Research Applications

Cytidine 2':3'-cyclic monophosphate monosodium salt has been extensively studied in various fields:

Biochemical Research

  • Model Substrate for Ribonucleases : It serves as a model substrate for studying the kinetics of ribonucleases, particularly ribonuclease A. This application is crucial for understanding RNA metabolism and degradation pathways .
  • Signal Transduction Studies : As a secondary messenger, 2',3'-cCMP is involved in cellular signaling pathways mediated by G-protein coupled receptors. It modulates the activity of protein kinases and phosphatases, influencing metabolic pathways and gene expression .

Molecular Biology

  • RNA Processing : The compound is utilized in studies related to RNA processing and metabolism, contributing to the understanding of RNA splicing and modification mechanisms .
  • Synthesis of Oligoribonucleotides : It is employed in the enzymatic synthesis of short oligoribonucleotides, which are essential for various molecular biology applications .

Therapeutic Potential

  • Antiviral and Anticancer Properties : Emerging research suggests that cytidine 2':3'-cyclic monophosphate may possess antiviral and anticancer properties, making it a candidate for therapeutic development against neuropsychiatric deficits associated with cerebrovascular diseases .

Case Study 1: Ribonuclease Kinetics

A study investigated the kinetic parameters of ribonuclease A using cytidine 2':3'-cyclic monophosphate as a substrate. The results demonstrated the compound's effectiveness in elucidating enzyme activity and provided insights into RNA degradation mechanisms.

Case Study 2: Antiviral Activity

Research conducted on the antiviral properties of cytidine 2':3'-cyclic monophosphate suggested its potential to inhibit viral replication in vitro. The findings indicate that this compound could be further explored for therapeutic applications against viral infections.

Mecanismo De Acción

The mechanism of action of Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt involves its interaction with ribonucleases, particularly ribonuclease A. The compound acts as a substrate, allowing researchers to study the enzyme’s activity and kinetics. It also plays a role in inhibiting viral replication by interfering with the formation of viral DNA .

Comparación Con Compuestos Similares

Structural Differences

Cyclic nucleotides differ in phosphate linkage positions and biological roles:

Compound Cyclic Phosphate Position Molecular Formula (Free Acid) Molecular Weight (Free Acid) Key Structural Feature
Cytidine 2':3'-cCMP 2',3' C₉H₁₂N₃O₇P 305.18 g/mol Ribose 2',3'-cyclic phosphate
Cytidine 3',5'-cCMP 3',5' C₉H₁₂N₃O₇P 305.18 g/mol Ribose 3',5'-cyclic phosphate
Adenosine 3',5'-cAMP 3',5' C₁₀H₁₂N₅O₆P 329.21 g/mol Ribose 3',5'-cyclic phosphate
Uridine 2',3'-cUMP 2',3' C₉H₁₁N₂O₈P 306.17 g/mol Ribose 2',3'-cyclic phosphate

Key Notes:

  • The 2',3'-cyclic phosphate in 2',3'-cCMP arises from RNA cleavage, making it a transient intermediate in RNA degradation. In contrast, 3',5'-cyclic nucleotides (e.g., 3',5'-cCMP, 3',5'-cAMP) are synthesized by nucleotide cyclases and act as second messengers .
  • The 2',3' linkage confers distinct conformational stability, influencing interactions with enzymes like RNase A .
2',3'-cCMP vs. 3',5'-cCMP
  • 2',3'-cCMP :

    • Role : Intermediate in RNA cleavage and ligation pathways. Used to study RNase kinetics and RNA repair mechanisms .
    • Enzymatic Interactions : Substrate for RNase A and T2 ribonucleases; inhibits cholesteryl-conjugated RNase A in solvent-rich environments .
    • Applications : Oligonucleotide synthesis, prebiotic chemistry (template-directed RNA replication under wet-dry cycles) .
  • 3',5'-cCMP :

    • Role : Putative signaling molecule in prokaryotes and eukaryotes, analogous to cAMP/cGMP .
    • Enzymatic Interactions : Synthesized by cytidylate cyclase; degraded by phosphodiesterases (e.g., in Bacillus anthracis) .
    • Applications : Cell signaling studies, metabolic pathway analysis .
Comparison with Other 2',3'-Cyclic Nucleotides
  • 2',3'-cAMP and 2',3'-cUMP :
    • Share the 2',3'-cyclic phosphate structure but differ in nucleobase (adenine/uracil vs. cytosine).
    • Biological Presence : Detected in bacterial cultures (e.g., Pseudomonas fluorescens) alongside 2',3'-cCMP .
    • Function : RNA processing intermediates; roles in bacterial stress responses under investigation .

Enzymatic Specificity and Stability

  • Substrate Specificity :

    • RNase A hydrolyzes 2',3'-cCMP to 3'-CMP, while 3',5'-cCMP is resistant .
    • Phosphodiesterases (PDEs) preferentially cleave 3',5'-cyclic nucleotides, leaving 2',3'-cCMP intact in most systems .
  • Stability :

    • 2',3'-cCMP is hygroscopic and requires storage at -20°C to prevent degradation .
    • 3',5'-cCMP exhibits greater thermal stability (melting point ~245°C for sodium salts) but similar storage requirements .

Actividad Biológica

Cytidine 2':3'-cyclic monophosphate monosodium salt (cCMP) is a cyclic nucleotide that plays a significant role in various biological processes. This article delves into the biological activity of cCMP, examining its synthesis, physiological roles, and implications in cellular signaling and disease.

Cytidine 2':3'-cyclic monophosphate is synthesized from cytidine triphosphate (CTP) by the action of specific enzymes known as cytidylate cyclases. These enzymes catalyze the conversion of CTP into cCMP, which can then serve as a second messenger in cellular signaling pathways.

PropertyValue
Molecular FormulaC₉H₁₁N₃O₇P · Na
Molecular Weight327.2 g/mol
Purity> 95% (HPLC)
Storage Temperature-20°C / -4°F
CAS Number54925-33-6

2.1 Second Messenger Activity

cCMP has been identified as a second messenger in various biological systems, particularly in bacterial immunity against phages. Recent studies suggest that cCMP and its related compound, cUMP, are synthesized by specific bacterial pyrimidine cyclases, indicating their role in immune responses .

2.2 Modulation of Cellular Processes

Research indicates that cCMP plays a crucial role in modulating cellular metabolism and signaling pathways. For instance, it has been shown to influence the levels of other cyclic nucleotides and participate in various physiological responses to stress .

3.1 Tissue Distribution and Enzymatic Activity

Studies have demonstrated that cCMP is present in several mammalian tissues including the brain, liver, heart, and kidneys. The enzyme activity responsible for its synthesis exhibits a pH optimum around 7.0-7.5, with notable stimulation by metal ions such as Fe²⁺ and Mn²⁺ .

3.2 Impact on Cancer Cells

Recent findings highlight the potential of cCMP in cancer therapy. It has been observed that cytidine can protect activated T cells and enhance their proliferation when combined with specific inhibitors like DHODHi (dihydroorotate dehydrogenase inhibitor) in low CDA (cytidine deaminase) expressing cancer cell lines . This suggests a therapeutic avenue where cCMP could mitigate the adverse effects of certain treatments.

4.1 Modulation of Cyclic Nucleotide Levels

In a study examining the effects of salt stress on tomato plants, it was found that cCMP levels significantly increased under stress conditions, suggesting its role as a signaling molecule during environmental stress responses .

4.2 Cytidine's Protective Role in Cancer Therapy

A study demonstrated that high levels of cytidine could rescue low CDA-expressing cancer cells from toxicity induced by DHODHi treatment. This protective effect was attributed to the modulation of nucleotide levels, highlighting the importance of cCMP in maintaining cellular homeostasis under therapeutic stress .

5. Conclusion

This compound exhibits significant biological activity as a second messenger involved in various physiological processes and stress responses. Its potential role in cancer therapy opens new avenues for research into targeted treatments that leverage nucleotide signaling pathways.

Q & A

Q. How is cytidine 2':3'-cyclic monophosphate monosodium salt utilized to study RNA splicing and degradation mechanisms?

Cytidine 2':3'-cyclic monophosphate (2',3'-cCMP) serves as a critical intermediate in RNA metabolism due to its cyclic phosphate structure, which mimics transient states during RNA processing. Researchers employ it to investigate ribonuclease (RNase) activity by tracking hydrolysis kinetics. For example, RNase A cleavage of RNA produces 2',3'-cCMP as a byproduct, which can be quantified using high-performance liquid chromatography (HPLC) or fluorometric assays . Radiolabeled 2',3'-cCMP (e.g., ³²P-labeled) is also used to trace RNA degradation pathways in in vitro systems.

Q. What methodologies are recommended for studying 2',3'-cCMP as a substrate for phosphodiesterases or cyclases?

Enzymatic assays can be designed by monitoring the conversion of 2',3'-cCMP to cytidine 3'-monophosphate (3'-CMP) via phosphodiesterases. Reaction progress is measured using UV spectrophotometry (absorbance at 280 nm) or mass spectrometry (LC-MS). To distinguish between 2',3'-cCMP and 3',5'-cCMP isomers, researchers often employ ion-pair reverse-phase chromatography with tandem mass spectrometry (IP-RP-LC-MS/MS) . Controls should include enzyme-free reactions to account for non-enzymatic hydrolysis.

Advanced Research Questions

Q. How can researchers design experiments to investigate non-enzymatic RNA replication using 2',3'-cCMP under prebiotic conditions?

Studies inspired by prebiotic chemistry use wet-dry cycling to simulate primordial environments. 2',3'-cCMP is mixed with RNA templates and lipid bilayers (e.g., POPC liposomes) to mimic protocell conditions. Template-directed polymerization is monitored via polyacrylamide gel electrophoresis (PAGE) with fluorescently labeled primers. A key challenge is minimizing side reactions; researchers address this by optimizing pH (near neutral) and ionic strength (≤100 mM NaCl) to favor template specificity .

Q. What analytical techniques are most effective for quantifying trace levels of 2',3'-cCMP in mammalian tissues?

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is preferred for sensitivity and specificity. Isotope dilution using ¹³C/¹⁵N-labeled internal standards (e.g., 2'-Deoxycytidine-13C9,15N3 5′-monophosphate) improves accuracy. Tissue samples require rapid homogenization in ice-cold perchloric acid to stabilize labile cyclic nucleotides, followed by solid-phase extraction (SPE) to remove interfering metabolites .

Q. How do thermodynamic parameters influence the hydrolysis of 2',3'-cCMP in enzymatic assays?

The equilibrium constant (Keq) for 2',3'-cCMP hydrolysis to 3'-CMP is 1.06 × 10³ at 25°C, favoring product formation. Researchers must account for this when calculating enzyme kinetics (e.g., kcat/Km). Buffer systems with Tris-HCl (pH 7.5) or HEPES (pH 6.8) are recommended to stabilize the cyclic phosphate. Temperature-controlled stopped-flow spectrophotometry can capture rapid enzymatic turnover .

Q. What strategies mitigate product inhibition in studies involving RNase-mediated 2',3'-cCMP hydrolysis?

Cytidine 3'-monophosphate (3'-CMP), the product of RNase activity, competitively inhibits further hydrolysis. To circumvent this, researchers use excess enzyme (e.g., 10× Km) or include phosphatase inhibitors (e.g., sodium orthovanadate) in reaction buffers. Alternatively, continuous assays coupling 3'-CMP production to ATP-dependent luciferase systems enable real-time monitoring without accumulation .

Q. How can chemical modifications enhance the stability or cellular uptake of 2',3'-cCMP in in vitro models?

Dibutyryl derivatives (e.g., N4,2'-O-dibutyrylcytidine 3':5'-cyclic monophosphate) improve membrane permeability by masking charged phosphate groups. Synthesis involves acylating the 2′-hydroxyl and N4-amino groups, followed by purification via silica gel chromatography. Uptake efficiency is validated using fluorescently tagged analogs and confocal microscopy .

Methodological Considerations Table

Research FocusKey TechniqueCritical ParametersReferences
RNA DegradationRadiolabeled 2',3'-cCMP TrackingRNase concentration, reaction pH (5.0–7.5)
Enzymatic KineticsIP-RP-LC-MS/MSColumn temperature (25–40°C), ion-pair reagent (e.g., tributylamine)
Prebiotic ReplicationWet-Dry CyclingLipid composition (POPC:GMO 3:1), hydration time (≤30 min)
Tissue QuantificationLC-HRMS with Isotope StandardsSPE recovery (>90%), LC gradient (5–95% acetonitrile)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.